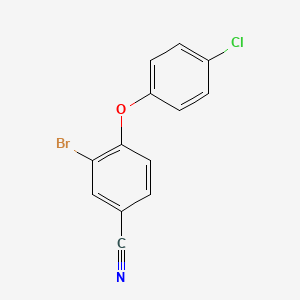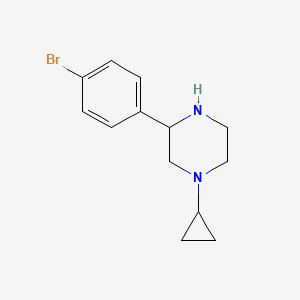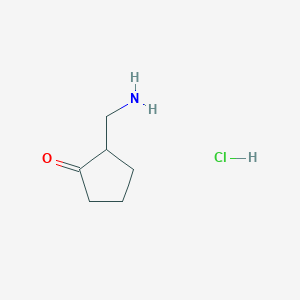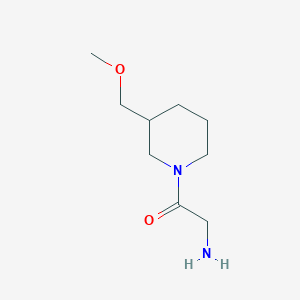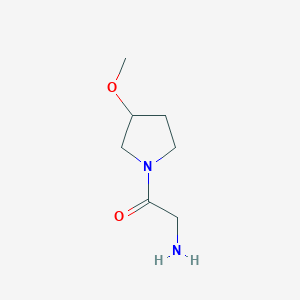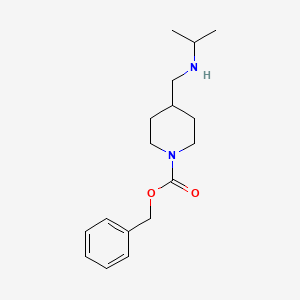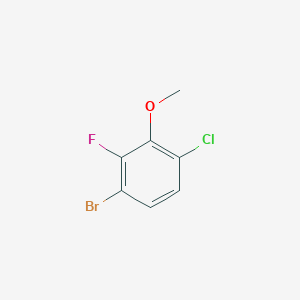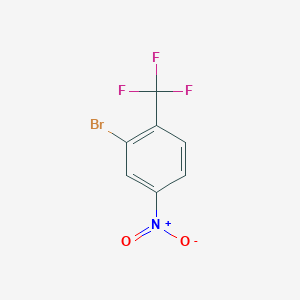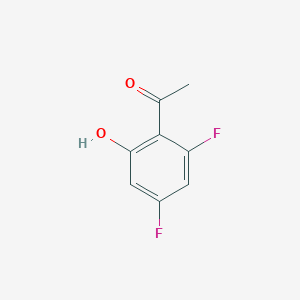![molecular formula C14H25NO4 B1375370 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid CAS No. 1427379-03-0](/img/structure/B1375370.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid
Vue d'ensemble
Description
“2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1427379-03-0 . It has a molecular weight of 271.36 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-2-methylpropanoic acid . The InChI code is 1S/C14H25NO4/c1-13(2,3)19-12(18)15-8-6-7-10(9-15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.36 . It is a powder and is typically stored at 4°C .Applications De Recherche Scientifique
Synthesis of Spiro Compounds : A study by Freund and Mederski (2000) developed a synthesis method for spiro[indole-3,4′-piperidin]-2-one systems using 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This method involved high-yielding steps including anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).
Development of Potent Inhibitors : Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. They optimized substituents on the nitrogen of the piperidine ring, leading to the identification of the fluorine substituted tert-butoxycarbonyl group (Chonan et al., 2011).
Peptide Structure Studies : Didierjean et al. (2002) described the structure of a pipecolic acid-containing dipeptide, demonstrating a type II' beta-turn conformation, which is crucial in understanding peptide structures (Didierjean et al., 2002).
Peptide Protecting Groups : Norén (2021) evaluated 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols, demonstrating its stability and deprotection methods. This is relevant for the synthesis and manipulation of complex organic molecules (Norén, 2021).
Asymmetric Synthesis of Piperidine Derivatives : Xue et al. (2002) reported the asymmetric synthesis of piperidine derivatives, which are important for the development of new pharmaceuticals (Xue et al., 2002).
Catalysis in Organic Synthesis : Dönges et al. (2014) explored cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative cyclization, demonstrating the role of this compound in organic synthesis (Dönges et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets through the formation of a ternary complex, which is facilitated by the semi-flexible linker .
Biochemical Pathways
Given its use in protac development, it can be inferred that the compound plays a role in the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
Given its role in PROTAC development, it can be inferred that the compound contributes to the degradation of specific target proteins .
Action Environment
It is known that the compound is stored at a temperature of 4°c , suggesting that temperature could be a factor in maintaining its stability.
Propriétés
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-8-6-7-10(9-15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVASLNAPOKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-03-0 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
